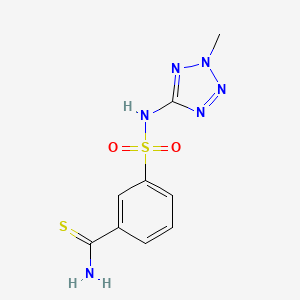
Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a synthetic compound with intriguing properties, drawing interest from various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Initial Steps: : Begin with the synthesis of the benzoate backbone.
Thiadiazole Formation: : Introduce 1,3,4-thiadiazole using a cyclization reaction with appropriate sulfide precursors.
Amidation: : Form the amide bond with 2-chloro-6-fluorobenzamide.
Thioether Formation: : Attach the thioether linkage to the benzoate.
Industrial Production Methods
Involve multi-step syntheses with precise control over reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The thiadiazole ring may undergo oxidation under strong oxidative conditions.
Reduction: : The amide group is generally resistant to reduction, but selective conditions can yield specific derivatives.
Substitution: : Halogen substitution reactions could occur at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: : Use of peroxides or hypervalent iodine reagents.
Reduction: : Employ metal hydrides or catalytic hydrogenation.
Substitution: : Utilize nucleophiles in the presence of a base.
Major Products
Oxidation: : Modified thiadiazole derivatives.
Reduction: : Potential amine derivatives.
Substitution: : Halogen-exchanged products.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-((5-(2-chloro-6-fluorobenzamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate finds applications in several domains:
Chemistry: : As a reagent or intermediate in the synthesis of more complex molecules.
Biology: : Potentially as a probe to study enzymatic processes due to its unique structural features.
Medicine: : Researching its role as a therapeutic agent targeting specific pathways.
Industry: : Could be used in the manufacture of specialty chemicals or pharmaceuticals.
Mecanismo De Acción
The compound’s mechanism of action is multifaceted:
Molecular Targets: : Enzyme inhibition or activation, potentially interacting with specific receptors or active sites.
Pathways Involved: : May influence metabolic pathways or signal transduction mechanisms due to its functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(2-(2-chlorobenzamido)acetamido)benzoate
Ethyl 4-(2-(6-fluorobenzamido)acetamido)benzoate
Ethyl 4-(2-(1,3,4-thiadiazol-2-ylthio)acetamido)benzoate
Unique Features
Combined Functionalities: : The presence of both a chloro and fluoro substituent.
Enhanced Activity: : The specific arrangement of the thiadiazole and benzoate moieties could confer unique reactivity or biological activity.
Propiedades
IUPAC Name |
ethyl 4-[[2-[[5-[(2-chloro-6-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4O4S2/c1-2-30-18(29)11-6-8-12(9-7-11)23-15(27)10-31-20-26-25-19(32-20)24-17(28)16-13(21)4-3-5-14(16)22/h3-9H,2,10H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRWBWLIFTVOUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[(3-methoxy-1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2732320.png)

![5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2732323.png)

![N,N-bis(2-hydroxyethyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2732327.png)


![6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2732331.png)
![Tert-butyl N-[3-[2-[(2-chloroacetyl)amino]ethyl]cyclobutyl]carbamate](/img/structure/B2732332.png)
![N-{3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2732333.png)
![4-[benzyl(propan-2-yl)sulfamoyl]-N-(2-chlorophenyl)benzamide](/img/structure/B2732336.png)
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2732339.png)

![N-(3-chloro-4-methoxyphenyl)-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2732341.png)
